![molecular formula C9H16O2 B13594530 {4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13594530.png)
{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-Methoxybicyclo[221]heptan-1-yl}methanol is a bicyclic compound with a methanol group attached to the first carbon of the bicyclo[221]heptane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form various derivatives, such as alcohols or alkanes, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Methanol, strong bases like sodium hydride.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various functionalized derivatives.
Applications De Recherche Scientifique
{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with specific molecular targets. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
{4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanol: Similar structure with a methyl group instead of a methoxy group.
4-Methoxybicyclo[2.2.1]heptan-1-amine hydrochloride: Contains an amine group instead of a hydroxyl group.
Uniqueness
{4-Methoxybicyclo[221]heptan-1-yl}methanol is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(4-methoxy-1-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C9H16O2/c1-11-9-4-2-8(6-9,7-10)3-5-9/h10H,2-7H2,1H3 |
Clé InChI |
LCKGAUHAYMDABW-UHFFFAOYSA-N |
SMILES canonique |
COC12CCC(C1)(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


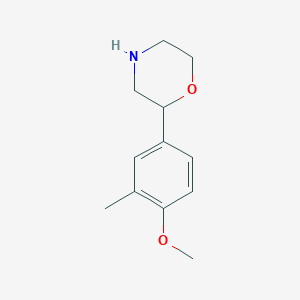

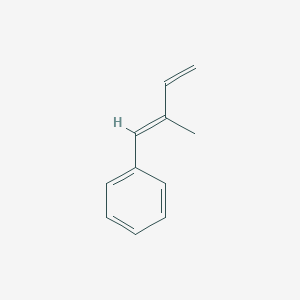
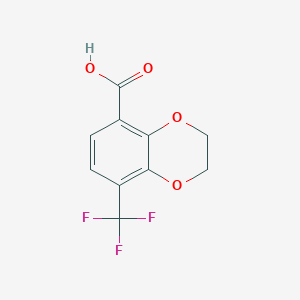
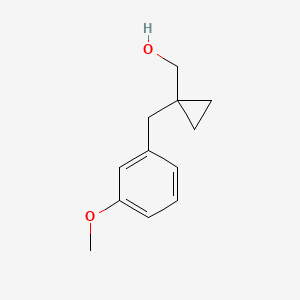
![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13594463.png)

![Tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13594490.png)
![rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13594497.png)

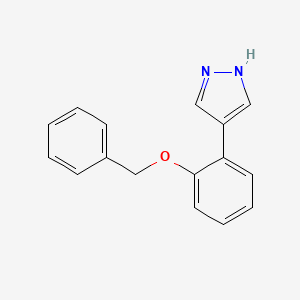
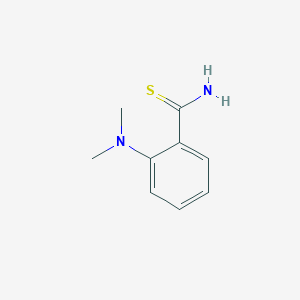
![3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol](/img/structure/B13594526.png)

